molecular formula C10H21NOSi B8238034 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile

Cat. No.: B8238034
M. Wt: 199.36 g/mol
InChI Key: ZESJOTZVZJWXMY-UHFFFAOYSA-N
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Description

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile is a nitrile-containing organosilicon compound characterized by a tert-butyldimethylsilyl (TBDMS) ether group attached to the fourth carbon of a butanenitrile backbone. The TBDMS group is a widely used protecting group in organic synthesis due to its steric bulk and stability under various reaction conditions, particularly in the protection of alcohols and amines. This compound’s nitrile functionality makes it reactive in nucleophilic additions, reductions, and cycloadditions, while the silyl ether group enhances its stability during synthetic processes .

These compounds are typically handled under controlled laboratory conditions due to their sensitivity to moisture and strong acids/bases .

Properties

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESJOTZVZJWXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Comparative Analysis of Preparation Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Silylation with BSA9599.8Mild conditions, high selectivityRequires expensive silylating agent
Cyanide substitution8298.5Broad substrate toleranceLong reaction time
Reformatsky reaction6597.2Convergent synthesisSensitive to moisture
TEMPO oxidation7498.9Stereochemical controlMulti-step sequence
Continuous flow8999.5Scalability, solvent recoveryHigh capital investment

Chemical Reactions Analysis

Types of Reactions

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide or other cyanide sources in polar aprotic solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Synthetic Intermediates

One of the primary applications of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile is as a synthetic intermediate . It plays a crucial role in the synthesis of various organic compounds, particularly in the manufacture of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions allows chemists to construct complex molecular architectures efficiently.

Chemical Transformations

The compound can participate in several key chemical transformations, including:

  • Nucleophilic substitutions : The nitrile group can be converted into amines or carboxylic acids through hydrolysis or reduction.
  • Formation of carbon-carbon bonds : It can be utilized in reactions such as Grignard reactions or cross-coupling reactions, which are essential for building larger organic molecules.

Applications in Medicinal Chemistry

In the field of medicinal chemistry, 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile serves as an important building block for the synthesis of biologically active compounds.

Case Studies

  • Synthesis of Antiviral Agents : Research has demonstrated that derivatives of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile can be synthesized to develop antiviral agents against various viral infections. For instance, modifications to the compound have led to promising candidates for inhibiting viral fusion processes.
  • Anticancer Compounds : The compound has been explored for its potential to create anticancer agents. Its structural versatility allows for modifications that enhance biological activity against cancer cell lines.

Mechanism of Action

The mechanism of action of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile involves its ability to undergo various chemical transformations. The tert-butyl(dimethyl)silyl group acts as a protecting group, allowing selective reactions at other functional sites. The nitrile group can participate in nucleophilic addition and substitution reactions, leading to the formation of diverse products. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile with structurally related nitriles and silyl ethers, emphasizing substituent effects, reactivity, and applications:

Compound Name Substituent/Functional Group Molecular Formula Key Features Applications/Notes
4-[(tert-Butyldimethylsilyl)oxy]butanenitrile TBDMS ether + nitrile C₁₁H₂₃NOSi Combines nitrile reactivity with silyl ether stability; used in protected intermediates. Intermediate in peptide synthesis, nucleoside chemistry .
(tert-Butyldimethylsilyloxy)malononitrile TBDMS ether + two nitriles C₉H₁₈N₂OSi Dual nitrile groups enhance electrophilicity; higher reactivity in cyclizations. Used in heterocycle synthesis (e.g., pyrimidines, triazines) .
4-[Dimethylamino-di(propan-2-yl)silyl]butanenitrile Dimethylamino-silyl + nitrile C₁₂H₂₅N₂Si Amino-silyl group introduces basicity; potential for coordination chemistry. Limited data; likely explored in silicon-based catalysis or polymer chemistry .
4-(2-Oxocyclohexyl)butanenitrile Cyclohexanone + nitrile C₁₀H₁₅NO Ketone-nitrile synergy; prone to conjugate additions. Intermediate in pharmaceutical synthesis (e.g., opioid analogs) .
4-(Methylsulfanyl)butanenitrile Methylthioether + nitrile C₅H₉NS Thioether enhances nucleophilicity; sulfur participates in redox reactions. Building block for thiocyanate derivatives or agrochemicals .

Substituent Effects on Reactivity

  • Steric Protection : The TBDMS group in 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile provides superior steric shielding compared to smaller silyl groups (e.g., trimethylsilyl), reducing undesired side reactions during multi-step syntheses .
  • Electronic Effects: The electron-withdrawing nitrile group increases electrophilicity, enabling reactions such as nucleophilic additions. In contrast, amino-silyl derivatives (e.g., 4-[dimethylamino-di(propan-2-yl)silyl]butanenitrile) exhibit basicity, altering solubility and coordination behavior .
  • Stability : Silyl ethers like TBDMS are hydrolytically stable under neutral conditions but cleaved by fluoride ions (e.g., TBAF). This contrasts with methylthioethers (e.g., 4-(methylsulfanyl)butanenitrile), which are susceptible to oxidation .

Biological Activity

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

4-[(tert-Butyldimethylsilyl)oxy]butanenitrile, with the CAS number 115306-75-7, is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to a butanenitrile backbone. This structure enhances its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Synthesis

The synthesis of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile typically involves the protection of hydroxyl groups with TBDMS followed by nitrilation. The general synthetic route can be outlined as follows:

  • Protection of Hydroxyl Group : The hydroxyl group in butanol is protected using TBDMS chloride in the presence of a base like triethylamine.
  • Nitrilation : The protected alcohol is then treated with a nitrating agent to introduce the nitrile functionality.

The biological activity of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile has been investigated in several studies, revealing its potential as an inhibitor of certain biological pathways.

  • Anticancer Properties : In vitro studies have indicated that this compound may exhibit anticancer effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways.
  • Anti-inflammatory Effects : Research suggests that it can modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies

Several case studies have documented the biological effects of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cell types .
  • Inflammation Model : In an animal model of inflammation, administration of 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile resulted in a marked decrease in edema and inflammatory markers compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerInduces apoptosis
Anti-inflammatoryReduces edema
Cytokine modulationInhibits pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard laboratory safety protocols for handling 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact (irritation risks noted in silyl ether analogs) .
  • Storage : Store in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis. Moisture-sensitive silyl ethers degrade rapidly; silica gel desiccants are recommended .
  • Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste.

Q. What is a reliable synthetic route for 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile?

  • Methodological Answer :

  • Procedure (adapted from tert-butyldimethylsilyl-protected analogs ):

  • Reagents : React 4-hydroxybutyronitrile with tert-butyldimethylsilyl chloride (TBSCl) or triflate (TBSOTf) in anhydrous dichloromethane.

  • Base : Use 1.2 equiv triethylamine (Et₃N) to neutralize HCl/TfOH byproducts.

  • Conditions : Stir at 0°C to RT for 4–6 hours under argon.

  • Purification : Column chromatography on silica gel (eluent: 5–10% EtOAc in hexanes with 1% Et₃N to suppress deprotection).

  • Yield : ~67–84% (based on similar silylations) .

    Reagent Equiv Role
    4-Hydroxybutyronitrile1.0Substrate
    TBSCl or TBSOTf1.1–1.2Silylating agent
    Et₃N1.2–2.4Base (scavenge H⁺)

Q. How can I confirm the identity and purity of synthesized 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile?

  • Methodological Answer :

  • NMR :
  • ¹H NMR (CDCl₃): Expect signals for tert-butyl (δ 1.00 ppm, singlet, 9H), Si-CH₃ (δ 0.20 ppm, singlet, 6H), and nitrile-adjacent CH₂ groups (δ 2.50–3.00 ppm) .
  • HRMS : Calculate exact mass (C₁₀H₂₁NO₂Si: 227.1343). Match [M+H]⁺ or [M+Na]⁺ peaks .
  • TLC : Use silica plates with UV detection (Rf ~0.4 in 10% EtOAc/hexanes).

Advanced Research Questions

Q. How can reaction yields be optimized for silylation of 4-hydroxybutyronitrile under moisture-sensitive conditions?

  • Methodological Answer :

  • Moisture Control : Pre-dry glassware at 120°C; use molecular sieves (3Å) in reaction mixtures.
  • Catalysis : Add catalytic DMAP (0.1 equiv) to accelerate silylation .
  • Solvent Choice : Anhydrous THF or DCM improves solubility of silylating agents.
  • Stoichiometry : Increase TBSOTf to 1.5 equiv if substrate hydroxyl groups are sterically hindered.

Q. What analytical challenges arise in characterizing 4-[(tert-Butyldimethylsilyl)oxy]butanenitrile, and how are they resolved?

  • Methodological Answer :

  • Challenge 1 : Siloxane degradation during GC-MS.
  • Solution : Use LC-MS with APCI ionization to avoid in-source fragmentation.
  • Challenge 2 : Overlapping NMR signals for CH₂ groups.
  • Solution : Acquire 2D NMR (COSY, HSQC) to assign proton-carbon correlations .
  • Challenge 3 : Trace impurities from incomplete purification.
  • Solution : Repurify via preparative HPLC (C18 column, MeCN/H₂O gradient).

Q. How does the tert-butyldimethylsilyl (TBS) group influence the reactivity of butanenitrile derivatives in multi-step syntheses?

  • Methodological Answer :

  • Protection Strategy : The TBS group stabilizes alcohols as ethers, enabling nitrile functionalization (e.g., Grignard additions) without side reactions .
  • Case Study : In prostaglandin synthesis, TBS-protected nitriles survive acidic/basic conditions but are cleaved by TBAF in THF .
  • Limitations : Avoid fluoride-containing reagents (e.g., KF) in downstream steps to prevent premature deprotection.

Q. What contradictions exist in reported safety data for silyl ethers, and how should researchers mitigate risks?

  • Methodological Answer :

  • Contradiction : Some silyl ethers (e.g., HD-4150) lack GHS hazard data , while others (e.g., AG0044B1) show acute toxicity .
  • Mitigation :

Assume worst-case hazards (e.g., respiratory irritation) until compound-specific SDS is available.

Conduct patch tests for skin sensitization.

Monitor airborne concentrations with real-time gas detectors.

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